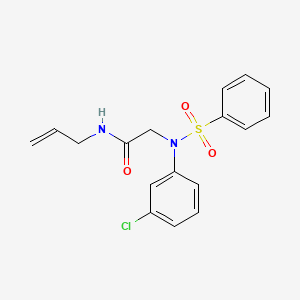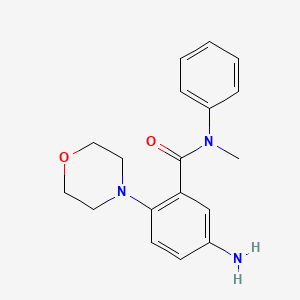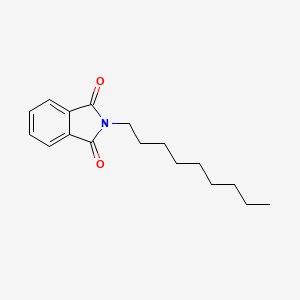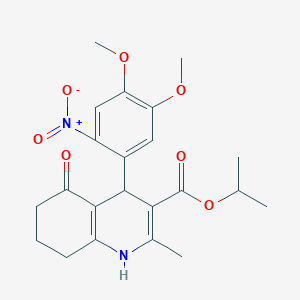
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AGN 2979, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of glycine receptor antagonists and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting the binding of glycine to its receptor, N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 reduces the inhibitory tone of neurons and increases their excitability. This mechanism of action has been implicated in its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, it has been shown to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by its ability to inhibit the binding of glycine to its receptor and reduce neuronal excitability.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has several advantages and limitations for lab experiments. One advantage is its specificity for glycine receptors, which allows for the selective modulation of neuronal excitability. However, its potency and duration of action may vary depending on the experimental conditions. In addition, its solubility and stability may be a concern in certain experimental setups. These factors should be taken into consideration when designing experiments using N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979.
Future Directions
There are several future directions for research on N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979. One direction is to study its potential therapeutic effects in other neurological and psychiatric disorders such as depression and bipolar disorder. Another direction is to investigate its mechanism of action at the molecular level and identify potential targets for drug development. In addition, the development of more potent and selective glycine receptor antagonists may lead to the discovery of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-chloroaniline with chlorosulfonic acid to form 3-chlorobenzenesulfonic acid. The next step involves the reaction of this intermediate with N-allylglycine to form N~1~-allyl-N~2~-(3-chlorophenyl)glycinamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. The purity of the final product is determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, and schizophrenia. It acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor, thereby reducing the excitability of neurons. N~1~-allyl-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide 2979 has been shown to have anticonvulsant effects in animal models of epilepsy and has been studied as a potential treatment for anxiety and schizophrenia.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-11-19-17(21)13-20(15-8-6-7-14(18)12-15)24(22,23)16-9-4-3-5-10-16/h2-10,12H,1,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILOORUMBHEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167468 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5059525.png)

![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)